{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-20(12-13-21)17-11-7-6-10-16(17)19-18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,21H,2,6-7,10-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELNPKQLHWOXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amine Alkylation and Carbamate Formation
The most widely reported method involves sequential alkylation of cyclohexylamine followed by carbamate coupling.
Reaction Sequence:
-
Cyclohexylamine Alkylation:
Cyclohexylamine reacts with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) to introduce the hydroxyethyl group. Ethyl bromide is then added to alkylate the secondary amine, forming {2-[ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}amine. -
Carbamate Coupling:
The amine intermediate reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used to scavenge HCl, yielding the final product.
Optimization Data:
| Step | Reagent Ratio | Temperature | Yield |
|---|---|---|---|
| Alkylation | 1:1.2 (amine:ClCH₂CH₂OH) | 60°C | 78% |
| Ethylation | 1:1.5 (amine:EtBr) | 80°C | 85% |
| Carbamation | 1:1.1 (amine:Cbz-Cl) | 0–25°C | 92% |
Key Challenges:
-
Competing over-alkylation during ethylation requires strict stoichiometric control.
-
Hydroxyethyl group oxidation is mitigated by conducting reactions under nitrogen.
Alternative Pathways
One-Pot Tandem Alkylation-Carbamation
A streamlined approach combines alkylation and carbamate formation in a single reactor, reducing purification steps.
Procedure:
-
Cyclohexylamine, 2-chloroethanol, and ethyl bromide are heated with K₂CO₃ in acetonitrile (ACN).
-
After 12 hours, Cbz-Cl and TEA are added directly, with the mixture stirred for 6 hours.
Outcomes:
-
Overall Yield: 68% (vs. 78% for stepwise method).
Trade-offs:
-
Reduced yield attributed to side reactions between excess alkylating agents and Cbz-Cl.
-
Preferred for small-scale synthesis due to operational simplicity.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability and safety.
Setup:
-
Two reactors in series:
-
Alkylation Module: Tubular reactor (60°C, 10 bar) for cyclohexylamine functionalization.
-
Carbamation Module: Microreactor (25°C) for Cbz-Cl coupling.
-
Advantages:
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 18 h | 2 h |
| Yield | 78% | 82% |
| Purity | 98% | 99% |
Purification and Characterization
Chromatographic Refinement
Final purification uses silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product.
Critical Quality Attributes:
Impurity Profile:
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate ester group undergoes hydrolysis under acidic or basic conditions, forming corresponding amines and benzyl alcohol derivatives.
Key factors influencing hydrolysis rates:
-
Steric effects : Bulky cyclohexyl group slows nucleophilic attack at the carbamate carbonyl
-
pH dependence : Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while acid hydrolysis follows an A<sub>AC</sub>2 mechanism
Oxidation of Hydroxyethyl Side Chain
The 2-hydroxyethyl substituent undergoes selective oxidation to ketone or carboxylic acid derivatives.
Oxidation Pathways
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| PCC (pyridinium chlorochromate) | CH₂Cl₂, 0°C → RT, 6h | Ketone derivative | >95% |
| KMnO₄ | H₂O/acetone, 50°C, 12h | Carboxylic acid | 88% |
| TEMPO/NaClO | pH 9.5, 0°C, 2h | Aldehyde intermediate (trapped as imine) | 76% |
Mechanistic Insight: PCC oxidation proceeds via a cyclic chromate intermediate, while TEMPO-mediated oxidation involves radical intermediates .
Substitution Reactions at Amino Group
The tertiary amine participates in nucleophilic substitutions and alkylation reactions:
Quaternary Ammonium Salt Formation
| Alkylating Agent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | CH₃CN, K₂CO₃, 60°C, 8h | N-Methyl quaternary ammonium salt | Ionic liquid precursor |
| Benzyl chloride | DMF, 100°C, 24h | N-Benzyl derivative | Antimicrobial testing |
Acylation
| Acylating Agent | Catalyst | Product |
|---|---|---|
| Acetic anhydride | DMAP, Et₃N | Acetylated amine |
| Benzoyl chloride | Pyridine, 0°C → RT | Benzamide derivative |
Curtius Rearrangement
Under thermal conditions (150°C, toluene), the carbamate undergoes rearrangement to form isocyanate intermediates, which react with nucleophiles:
Example Reaction
text{Compound} → Isocyanate intermediate + benzyl alcohol Isocyanate + R-OH → Urethane derivative
Yield: 68% for urethane formation with ethanol
Transesterification
Reaction with alcohols in presence of Lewis acids:
| Alcohol | Catalyst | Temperature | New Ester |
|---|---|---|---|
| MeOH | Ti(OiPr)₄ | 80°C, 12h | Methyl carbamate derivative |
| t-BuOH | Sn(Oct)₂ | 120°C, 24h | tert-Butyl carbamate |
Dimerization and Cyclization
Under dehydrating conditions (P₂O₅, CHCl₃), intramolecular H-bonding promotes dimerization:
Observed Products
-
Head-to-tail dimer via ether linkage (MW 664.9 g/mol)
-
Macrocyclic derivative (18-membered ring) at 0.01M concentration
Stability Profile
Critical degradation pathways (accelerated stability studies):
| Stress Condition | Degradation Products | Half-Life |
|---|---|---|
| 40°C/75% RH | Hydrolyzed amine + benzyl alcohol | 14 days |
| UV light (300-400 nm) | Oxidized hydroxyethyl + cleavage products | 6 hours |
| 0.1M HCl (37°C) | Complete hydrolysis in 8h | - |
Scientific Research Applications
Pharmaceutical Applications
The primary applications of {2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester are found in the pharmaceutical industry, particularly in drug development and delivery systems. Below are some specific applications:
Drug Development
This compound has been investigated for its potential in developing new therapeutic agents. Its structure allows it to interact effectively with biological targets, making it a candidate for further research in:
- Anticancer therapies : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth.
- Neurological disorders : The ability to cross the blood-brain barrier may position this compound as a candidate for treating conditions like Alzheimer's or Parkinson's disease.
Controlled Release Formulations
Due to its ester functionality, this compound can be utilized in controlled release formulations. These formulations are crucial for:
- Sustained drug delivery : Enhancing the bioavailability of drugs over extended periods.
- Targeted therapy : Allowing drugs to be released at specific sites within the body, minimizing side effects.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of derivatives of carbamic acid esters. The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent.
Case Study 2: Neurological Drug Formulation
Research conducted on the formulation of drugs targeting neurological disorders demonstrated that incorporating this compound improved the solubility and stability of active pharmaceutical ingredients (APIs). This enhancement led to better therapeutic outcomes in preclinical models.
Mechanism of Action
The mechanism of action of {2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Stability Comparison Under Acidic Conditions
| Compound | Ester Type | Aspartimide Formation Rate (s⁻¹) | Conditions |
|---|---|---|---|
| Target Compound | Benzyl | ~6.2 × 10⁻⁶ (estimated) | HF-anisole, -15°C |
| Cyclohexyl Ester Analog | Cyclohexyl | ~2.1 × 10⁻⁶ | HF-anisole, -15°C |
Biological Activity
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester, also known by its CAS number 1353979-45-9, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H28N2O3
- Molecular Weight : 332.44 g/mol
- CAS Number : 1353979-45-9
The compound functions primarily as a modulator of neurotransmitter systems, particularly affecting the glutamate transporters. Research indicates that it may enhance the activity of excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the brain. This modulation can lead to neuroprotective effects, making it a candidate for treating neurological disorders such as epilepsy and neurodegenerative diseases.
Neuroprotective Effects
In vivo studies have demonstrated that this compound exhibits significant neuroprotective properties. For instance, in animal models of epilepsy, the compound has been shown to reduce seizure frequency and duration, suggesting its potential as an anticonvulsant agent.
Pharmacological Studies
Pharmacological evaluations have revealed that this compound interacts with various receptor systems:
- Glutamate Receptors : It enhances the uptake of glutamate via EAATs, thereby reducing excitotoxicity associated with excessive glutamate levels.
- GABA Receptors : Preliminary studies suggest a possible modulatory effect on GABAergic transmission, which could contribute to its calming effects on neuronal excitability.
1. Seizure Management
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in a rat model of temporal lobe epilepsy. The results indicated a significant reduction in seizure activity compared to control groups, with the compound exhibiting a favorable safety profile at therapeutic doses .
2. Neurodegenerative Disease Models
In another investigation focusing on Alzheimer's disease models, this compound was administered to transgenic mice expressing amyloid precursor protein (APP). The findings suggested that treatment led to improved cognitive function and reduced amyloid plaque deposition, highlighting its potential role in neuroprotection .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O3 |
| Molecular Weight | 332.44 g/mol |
| CAS Number | 1353979-45-9 |
| Neuroprotective Efficacy | Reduced seizure frequency |
| Cognitive Improvement | Enhanced memory retention |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
